molecular formula C9H16ClNO3 B6191138 methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride CAS No. 2639439-18-0

methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride

Cat. No.: B6191138
CAS No.: 2639439-18-0
M. Wt: 221.68 g/mol
InChI Key: MJMUITGKDQHBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an oxirane (epoxide) and an amine group can undergo intramolecular cyclization to form the spirocyclic structure.

    Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable building block for the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its unique structure may interact with biological targets in a specific manner, leading to potential medicinal benefits.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

Uniqueness

Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride is unique due to its specific spirocyclic configuration and the position of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Conclusion

Methyl 7-oxa-1-azaspiro[35]nonane-3-carboxylate hydrochloride is a compound of significant interest in various scientific fields

Properties

CAS No.

2639439-18-0

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-6-10-9(7)2-4-13-5-3-9;/h7,10H,2-6H2,1H3;1H

InChI Key

MJMUITGKDQHBBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC12CCOCC2.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.